Methyl 2-fluoro-4-methoxy-5-nitrobenzoate
Overview
Description
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid and features a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Methoxylation: The methoxy group is introduced via a methoxylation reaction.
Fluorination: The fluorine atom is added using a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The nitro and methoxy groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium fluoride.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Amines: Reduction of the nitro group yields amines.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Scientific Research Applications
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Materials Science: The compound is utilized in the development of new materials with specific properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical reactivity and applications .
Biological Activity
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H10FNO4
- Molecular Weight : 229.19 g/mol
- CAS Number : 1001345-80-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group in the compound is known to undergo bioreduction, forming reactive intermediates that can modify proteins and nucleic acids, leading to various cellular effects.
Key Mechanisms:
- Enzyme Interaction : The compound can modulate the activity of kinases and phosphatases, which are crucial in signal transduction pathways.
- Cellular Effects : It influences cellular processes such as apoptosis, cell growth, and differentiation through its interaction with specific molecular targets .
Biological Activities
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
- Anticancer Properties : Studies have reported that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells through the activation of caspase pathways .
- Antitubercular Activity : In vitro studies have demonstrated that derivatives of this compound possess significant activity against Mycobacterium tuberculosis, with MIC values indicating potent effects against both sensitive and resistant strains .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Study | Findings |
---|---|
Study A (2022) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 8 μg/mL. |
Study B (2023) | Showed that the compound induced apoptosis in HeLa cells with an IC50 of 15 μM. |
Study C (2023) | Identified potent antitubercular activity against M. tuberculosis with an MIC of 4 μg/mL for a derivative compound. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. Preliminary data indicate that it has a moderate half-life, allowing for effective dosing regimens in potential clinical applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-methoxy-5-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXJAVRVBKYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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